![molecular formula C13H16FNO B7511178 N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as FCPC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FCPC belongs to a class of compounds known as cyclobutane carboxamides, which have been found to possess a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various biological pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in protecting neurons from oxidative stress and inflammation. In cancer research, this compound has been found to induce apoptosis by activating the p53 pathway, which is involved in regulating cell cycle and DNA repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on its application. In neuroscience, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, reduce inflammation, and improve cognitive function. In cancer research, this compound has been found to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications in various scientific research fields, and its ability to modulate various biological pathways. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. In neuroscience, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to explore the potential of this compound as a cancer therapy and to identify the molecular targets of this compound in cancer cells. In drug discovery, further studies are needed to optimize the structure of this compound and to develop more potent and selective compounds based on this compound. Overall, this compound has great potential for the development of novel therapeutics in various scientific research fields.
Métodos De Síntesis
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with cyclobutanecarboxylic acid, followed by N-methylation using dimethyl sulfate. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(13(16)11-5-3-6-11)9-10-4-2-7-12(14)8-10/h2,4,7-8,11H,3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXIERUJXFGBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)
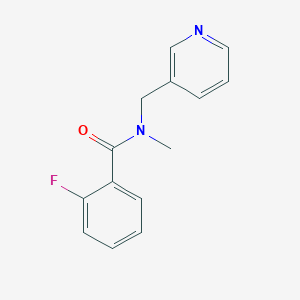
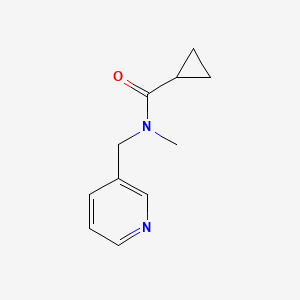
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
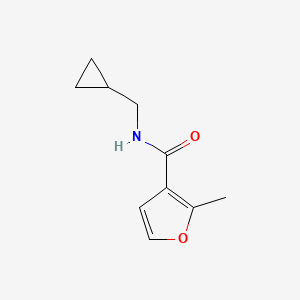
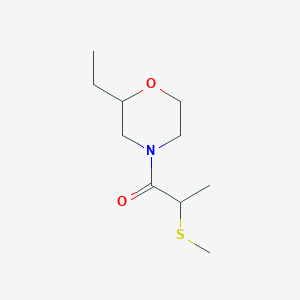
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
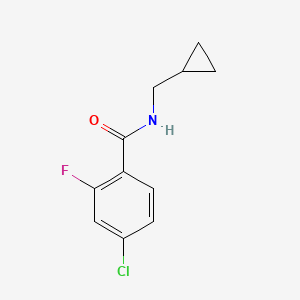
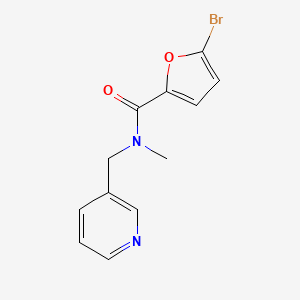
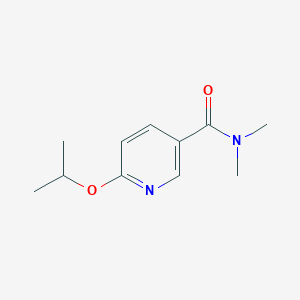
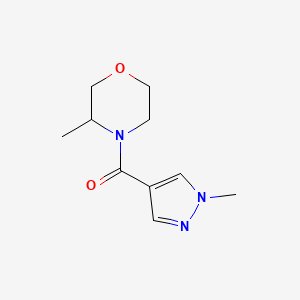
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)